1-Bromo-2-methoxy-3-nitrobenzene

Catalog No.
S1764726
CAS No.
98775-19-0
M.F
C7H6BrNO3
M. Wt
232.03g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-methoxy-3-nitrobenzene

CAS Number

98775-19-0

Product Name

1-Bromo-2-methoxy-3-nitrobenzene

IUPAC Name

1-bromo-2-methoxy-3-nitrobenzene

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03g/mol

InChI

InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3

InChI Key

YAYBLVOBUIXMQY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1Br)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC=C1Br)[N+](=O)[O-]
  • Chemical Intermediate: Due to the presence of a reactive bromine atom and a nitro group, 1-Bromo-2-methoxy-3-nitrobenzene has potential as a chemical intermediate. It could be a useful starting material for the synthesis of more complex molecules, but specific examples haven't been documented in scientific literature.
  • Reference Standard: Several chemical suppliers list 1-Bromo-2-methoxy-3-nitrobenzene as a product (, ). This suggests that it might be used as a reference standard in analytical chemistry, particularly for techniques like chromatography or mass spectrometry.

1-Bromo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol. It is classified as a nitroaromatic compound and is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzene ring. The compound has a CAS number of 98775-19-0 and is known for its use in various chemical synthesis processes.

The structure of 1-bromo-2-methoxy-3-nitrobenzene can be represented using its InChI Key (YAYBLVOBUIXMQY-UHFFFAOYSA-N) and its canonical SMILES notation (COC1=C(C=CC=C1Br)N+[O-]). This compound has no defined stereocenters, making it relatively straightforward in terms of stereochemistry .

There is no documented information on the mechanism of action of 1-Bromo-2-methoxy-3-nitrobenzene.

  • No information on safety aspects like flammability, reactivity, or specific toxicity data is available.
Typical of nitroaromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions, leading to the formation of new compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, which is a common transformation in organic synthesis.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring, allowing for further functionalization .

Several synthesis methods have been developed for producing 1-bromo-2-methoxy-3-nitrobenzene:

  • From Phenol Derivatives: Starting from phenol, the synthesis involves bromination followed by nitration and methylation using methyl iodide in the presence of potassium carbonate as a base.
  • Direct Bromination: Bromination of 2-methoxy-3-nitrobenzene can yield the desired compound through electrophilic substitution.
  • Use of Iodomethane: Another method includes reacting 5-bromo-2-nitroanisole with iodomethane under reflux conditions in acetone, resulting in a yield of approximately 76% .

1-Bromo-2-methoxy-3-nitrobenzene serves as an important intermediate in organic synthesis. Its applications include:

  • Reagent in Organic Chemistry: It is used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Compounds derived from it may have potential pharmaceutical applications due to their structural features.
  • Material Science: It may also find use in developing new materials due to its unique chemical properties .

Interaction studies involving 1-bromo-2-methoxy-3-nitrobenzene focus primarily on its reactivity with biological systems and other chemical agents. Research indicates that this compound can interact with various nucleophiles, leading to substitution reactions that modify its biological activity and toxicity profile. Additionally, studies on its interaction with cytochrome P450 enzymes suggest implications for drug interactions and metabolic pathways .

Several compounds exhibit structural similarities to 1-bromo-2-methoxy-3-nitrobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-2-methoxy-1-nitrobenzene103966-66-10.95
4-Bromo-2-ethoxy-1-nitrobenzene57279-70-60.92
2-Bromo-1-methoxy-4-nitrobenzene5197-28-40.92
1-Bromo-4-methoxy-2-nitrobenzene5344-78-50.87
2-Bromo-4-methoxy-1-nitrobenzene98447-30-40.87

These compounds share similar functional groups but differ in their substitution patterns on the aromatic ring, which influences their reactivity and potential applications. The uniqueness of 1-bromo-2-methoxy-3-nitrobenzene lies in its specific arrangement of bromine, methoxy, and nitro groups, which may impart distinct chemical properties compared to its analogs .

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

1-Bromo-2-methoxy-3-nitrobenzene

Dates

Modify: 2023-08-15

Explore Compound Types